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Compound Name: EN106

Cat. No.: B7732123 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the covalent ligand EN106 and its

specific interaction with cysteine residues, focusing on its role as a recruiter of the E3 ligase

FEM1B for targeted protein degradation (TPD). This document details the mechanism of

action, quantitative binding data, experimental methodologies, and the impact on cellular

signaling pathways.

Introduction to EN106: A Covalent Ligand Targeting
FEM1B
EN106 is a cysteine-reactive small molecule characterized by a chloroacetamide "warhead"

that enables it to form a covalent bond with the thiol group of cysteine residues on proteins.[1]

[2] It was identified as a potent inhibitor of the interaction between the E3 ubiquitin ligase

FEM1B and its substrate, Folliculin Interacting Protein 1 (FNIP1).[1][3] By covalently binding to

a critical cysteine residue in FEM1B, EN106 disrupts the natural substrate recognition process,

making it a valuable tool for applications in targeted protein degradation (TPD), such as in the

development of Proteolysis Targeting Chimeras (PROTACs).[1]

Mechanism of Covalent Interaction
EN106 functions as a covalent inhibitor by specifically targeting the cysteine residue at position

186 (C186) within the substrate-binding pocket of FEM1B. The chloroacetamide moiety of
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EN106 acts as an electrophile, which is susceptible to nucleophilic attack by the deprotonated

thiol group of C186. This results in the formation of a stable thioether bond, effectively and

irreversibly modifying the FEM1B protein. This covalent modification sterically hinders the

binding of FNIP1, thereby inhibiting its subsequent ubiquitination and degradation. The

specificity of EN106 for C186 is crucial for its function as a FEM1B-specific ligand.

Quantitative Data on EN106 Interaction
The interaction of EN106 with FEM1B and its downstream effects have been quantified in

several studies. The following tables summarize the key quantitative data.

Parameter Value Assay Reference

EN106 IC50 ~5.1 µM
Fluorescence

Polarization

NJH-01-106 IC50 ~10 µM
Fluorescence

Polarization

NJH-01-106 DC50

(BRD4)
~1 µM Western Blot

EN106 Concentration

for FNIP1 Stabilization
10 µM Flow Cytometry

Table 1: Quantitative analysis of EN106 and its PROTAC derivative activity.

Parameter
EN106 Treatment (1 µM,

24h)
Assay

MDA Content Reduced MDA Assay

ROS Generation Inhibited ROS Assay

SOD Activity Increased SOD Activity Assay

Cyclin D1 Expression Increased Western Blot

Cyclin D3 Expression Increased Western Blot

VEGFA Expression Increased Western Blot
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Table 2: Effects of EN106 on markers of oxidative stress and cell cycle-related proteins in

HUVECs.

Signaling Pathway Modulation
The covalent modification of FEM1B by EN106 has been shown to impact cellular signaling

pathways, notably the NF-κB pathway and pathways related to oxidative stress. By stabilizing

FNIP1, EN106 can influence mitochondrial activity and redox homeostasis. Furthermore,

studies have indicated that EN106 can reduce the generation of reactive oxygen species

(ROS) and inhibit the activation of the NF-κB signaling pathway, which is a key regulator of

inflammation.
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Caption: Signaling pathway of EN106.

Experimental Protocols
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This section provides detailed methodologies for key experiments used to characterize the

interaction of EN106 with FEM1B and its cellular effects.

Fluorescence Polarization (FP) Competition Assay
This assay is used to determine the inhibitory concentration (IC50) of EN106 on the FEM1B-

FNIP1 interaction.

Materials:

Purified recombinant MBP-tagged FEM1B protein

TAMRA-labeled FNIP1 degron peptide (e.g., 5,6-TAMRA-

RNKSSLLFKESEETRTPNCNCKYCSHPVLG)

EN106

Assay Buffer: 40 mM HEPES pH 7.5, 150 mM NaCl, 0.2% NP-40 substitute, 100 µM TCEP

384-well non-binding black microplates

Plate reader capable of measuring fluorescence polarization

Procedure:

Prepare a serial dilution of EN106 in DMSO.

In a 384-well plate, add 0.5 µL of the EN106 dilution or DMSO (vehicle control) to the

respective wells.

Add 12.5 µL of 250 nM MBP-FEM1B in assay buffer to each well.

Incubate the plate at room temperature for 1 hour with gentle shaking to allow for covalent

modification.

Add 12.5 µL of 50 nM TAMRA-FNIP1 degron peptide in assay buffer to each well.

Incubate for 30 minutes at room temperature, protected from light.
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Measure fluorescence polarization using a plate reader with excitation at 540 nm and

emission at 590 nm.

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value

by fitting the data to a dose-response curve.
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Caption: Fluorescence Polarization Assay Workflow.

Gel-Based Activity-Based Protein Profiling (ABPP)
This method confirms the direct covalent binding of EN106 to a cysteine residue on FEM1B.

Materials:

Purified recombinant FEM1B protein

EN106

Iodoacetamide-rhodamine (IA-rhodamine) probe

SDS-PAGE gels and electrophoresis apparatus

In-gel fluorescence scanner

Procedure:

Pre-treat 50 nM of pure FEM1B protein with varying concentrations of EN106 or DMSO

(vehicle) for 30 minutes at room temperature.

Add 500 nM of IA-rhodamine probe to each reaction and incubate for another 30 minutes at

room temperature.

Quench the reaction by adding SDS-PAGE loading buffer.
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Separate the proteins on an SDS-PAGE gel.

Visualize the gel using an in-gel fluorescence scanner. A decrease in the rhodamine signal in

the EN106-treated lanes compared to the control indicates competition for the same cysteine

residue.

LC-MS/MS Analysis of EN106-Cysteine Adduct
This technique identifies the specific cysteine residue on FEM1B that is modified by EN106.

Materials:

EN106-treated FEM1B protein

DTT and Iodoacetamide (for reduction and alkylation of non-modified cysteines)

Trypsin

LC-MS/MS system (e.g., Q-Exactive Orbitrap)

Procedure:

Treat recombinant FEM1B with EN106.

Denature the protein, reduce the disulfide bonds with DTT, and alkylate the remaining free

cysteines with iodoacetamide.

Digest the protein into peptides using trypsin.

Analyze the resulting peptide mixture by LC-MS/MS.

Search the MS/MS data against the FEM1B protein sequence, specifying a variable

modification on cysteine corresponding to the mass of EN106 minus the chlorine atom.

Identify the peptide containing the EN106 adduct to pinpoint the site of modification.
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Caption: LC-MS/MS Workflow for Adduct Identification.
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PROTAC-Mediated BRD4 Degradation Assay (Western
Blot)
This assay evaluates the efficacy of an EN106-based PROTAC in degrading a target protein,

such as BRD4.

Materials:

HEK293T cells

EN106-based PROTAC (e.g., NJH-01-106 targeting BRD4)

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Primary antibodies against BRD4 and a loading control (e.g., GAPDH or α-Tubulin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate and imaging system

Procedure:

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

Treat the cells with varying concentrations of the EN106-based PROTAC or DMSO for a

specified time (e.g., 8 hours).

Wash the cells with PBS and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane and probe with primary antibodies against BRD4 and the loading

control.

Incubate with HRP-conjugated secondary antibodies.
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Visualize the bands using a chemiluminescent substrate and quantify the band intensities.

Normalize the BRD4 band intensity to the loading control and calculate the percentage of

degradation relative to the DMSO-treated control to determine the DC50.

Synthesis of EN106
EN106 is a chloroacetamide-containing compound. While the exact proprietary synthesis

method may not be publicly available, compounds of this class are generally synthesized

through the acylation of a primary or secondary amine with chloroacetyl chloride or a related

activated chloroacetic acid derivative. The synthesis typically involves the reaction of a suitable

amine precursor with chloroacetyl chloride in the presence of a base to neutralize the HCl

byproduct.

Conclusion
EN106 is a valuable chemical probe for studying the biology of the E3 ligase FEM1B and a

promising starting point for the development of novel therapeutics based on targeted protein

degradation. Its specific covalent interaction with C186 of FEM1B provides a powerful handle

for the recruitment of this E3 ligase to degrade proteins of interest. The experimental protocols

and data presented in this guide offer a solid foundation for researchers and drug development

professionals working with EN106 and related covalent ligands. The continued exploration of

EN106 and its derivatives holds significant potential for expanding the arsenal of tools available

for modulating protein function and treating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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